![molecular formula C27H33ClN2O4 B12129415 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129415.png)
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, a chlorophenyl group, and a dimethylaminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting with the preparation of the pyrrolidone ring. The chlorophenyl group is introduced through a substitution reaction, while the dimethylaminopropyl side chain is added via an alkylation reaction. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic conditions for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases that involve the central nervous system.
Medicine
In medicine, 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is investigated for its therapeutic potential. Its interactions with neurotransmitter receptors and enzymes are of particular interest, as they may lead to the development of new treatments for neurological disorders.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes that are critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidone derivatives and chlorophenyl-substituted molecules. Examples include:
- 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
What sets 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H33ClN2O4 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33ClN2O4/c1-17(2)16-34-21-11-12-22(18(3)15-21)25(31)23-24(19-7-9-20(28)10-8-19)30(27(33)26(23)32)14-6-13-29(4)5/h7-12,15,17,24,31H,6,13-14,16H2,1-5H3/b25-23+ |
InChI Key |
JEXJGHTZKVSGIY-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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